(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid
CAS No.:
Cat. No.: VC20335154
Molecular Formula: C26H25NO4
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H25NO4 |
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Molecular Weight | 415.5 g/mol |
IUPAC Name | (2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-methylphenyl)propanoic acid |
Standard InChI | InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-19(25(28)29)15-27-26(30)31-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m0/s1 |
Standard InChI Key | BOMGOVLIMBPPHJ-IBGZPJMESA-N |
Isomeric SMILES | CC1=CC=CC=C1C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES | CC1=CC=CC=C1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid features a propanoic acid backbone with distinct functional groups:
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Fmoc group: The (9H-fluoren-9-yl)methoxycarbonyl moiety at the N-terminus provides UV-sensitive protection for the amino group, a hallmark of solid-phase peptide synthesis (SPPS) .
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2-Methylbenzyl substituent: A hydrophobic aromatic side chain at the β-position introduces steric bulk, influencing peptide conformation and interaction with biological targets .
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Stereochemistry: The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids in peptide chains .
The molecular formula is C₃₁H₃₁NO₄, derived from the Fmoc group (C₁₆H₁₃O₂), the propanoic acid backbone (C₃H₅O₂), and the 2-methylbenzyl side chain (C₈H₉).
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₃₁H₃₁NO₄ |
Molecular Weight | 481.58 g/mol |
Stereochemistry | (S)-configuration |
Functional Groups | Fmoc, carboxylic acid, benzyl |
Synthesis and Manufacturing
Solid-Phase Synthesis Strategies
The synthesis of Fmoc-protected amino acids typically employs 2-chlorotrityl chloride (2-CTC) resins to temporarily shield carboxylic acid groups during iterative peptide elongation . For this compound, the protocol involves:
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Resin Loading: Attachment of the carboxylic acid to 2-CTC resin via anhydrous dichloromethane (DCM) and diisopropylethylamine (DIEA) .
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Fmoc Deprotection: Removal of the Fmoc group using piperidine, exposing the α-amino group for subsequent coupling .
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Side Chain Introduction: The 2-methylbenzyl group is incorporated via reductive alkylation or Suzuki-Miyaura cross-coupling, depending on precursor availability .
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Cleavage and Purification: Mild acidic conditions (1% trifluoroacetic acid) liberate the product from the resin, followed by HPLC purification .
Physicochemical Properties
Thermal and Solubility Data
Analogous Fmoc-amino acids exhibit melting points near 118°C and densities approximating 1.0 g/cm³ . The 2-methylbenzyl substituent enhances hydrophobicity, reducing aqueous solubility but improving compatibility with organic solvents like DMF and DCM .
Table 2: Comparative Physicochemical Properties
Compound | Melting Point (°C) | Density (g/cm³) | Solubility |
---|---|---|---|
Fmoc-L-2-Methylphe | 118 | 1.0 | DMF, DCM |
(S)-3-(Fmoc-amino)-2-(2-Me-benzyl)PA* | ~120 (predicted) | 1.05 (predicted) | DMF, THF, DCM |
*Predicted based on structural analogs .
Spectroscopic Characteristics
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UV-Vis: The Fmoc group absorbs strongly at 265–289 nm, enabling real-time monitoring during synthesis .
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NMR: Aromatic protons from the fluorene and benzyl groups appear between δ 7.2–7.8 ppm, while the methyl group resonates near δ 2.3 ppm .
Applications in Research and Industry
Peptide Synthesis
As a non-natural amino acid, this compound enables the design of peptides with enhanced stability and target affinity. The 2-methylbenzyl group mimics hydrophobic protein interfaces, making it valuable in oncotherapeutic peptides targeting PD-1/PD-L1 interactions .
Drug Discovery
Incorporation into peptide libraries facilitates high-throughput screening for kinase inhibitors or GPCR modulators. Its steric profile can disrupt protease cleavage, extending peptide half-lives in vivo .
Bioconjugation
The carboxylic acid moiety allows covalent attachment to nanoparticles or biomolecules, aiding in targeted drug delivery systems .
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